molecular formula C16H13ClN2O2 B5809345 3-(4-chlorobenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

3-(4-chlorobenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5809345
M. Wt: 300.74 g/mol
InChI Key: MWLOGOUSQGNAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CBMOX and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of CBMOX is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in the regulation of cell growth and inflammation. CBMOX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CBMOX has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CBMOX inhibits cell growth and induces apoptosis in various cancer cell lines. It has also been shown to inhibit the production of inflammatory mediators in macrophages and other immune cells. In vivo studies have shown that CBMOX exhibits potent antitumor and anti-inflammatory activities in animal models.

Advantages and Limitations for Lab Experiments

CBMOX has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. However, CBMOX also has some limitations. It is relatively unstable in solution and requires careful handling and storage. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on CBMOX. One area of interest is the development of CBMOX derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of CBMOX, which could lead to the development of more potent and selective inhibitors of cell growth and inflammation. Additionally, CBMOX could be studied for its potential applications in material science, such as in the development of new sensors or catalysts.

Synthesis Methods

The synthesis of CBMOX involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with cyanogen bromide to form the final product, CBMOX. The synthesis of CBMOX is a multi-step process that requires careful monitoring and optimization to obtain high yields and purity.

Scientific Research Applications

CBMOX has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, CBMOX has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-20-14-4-2-3-12(10-14)16-18-15(19-21-16)9-11-5-7-13(17)8-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLOGOUSQGNAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

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